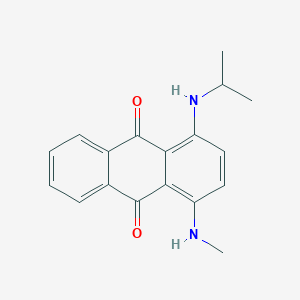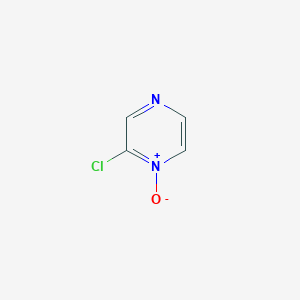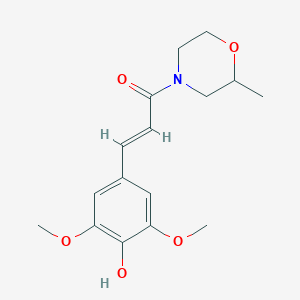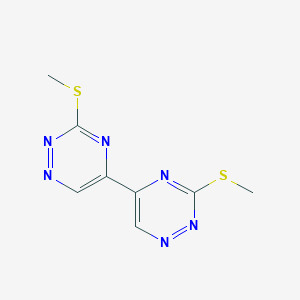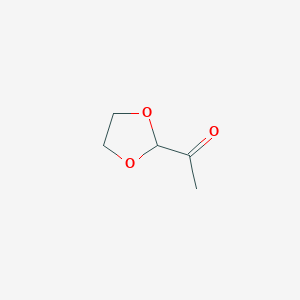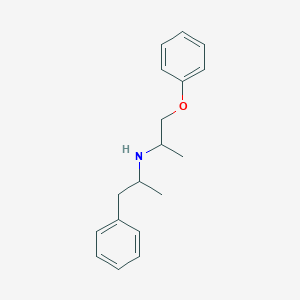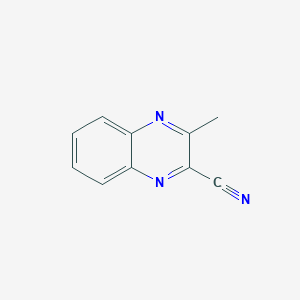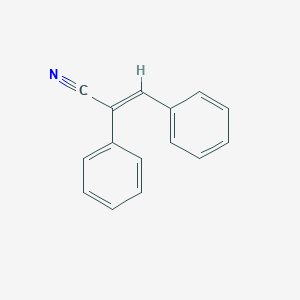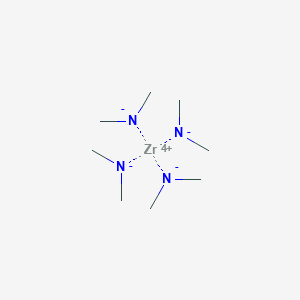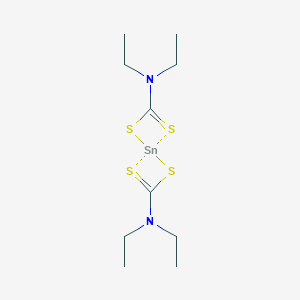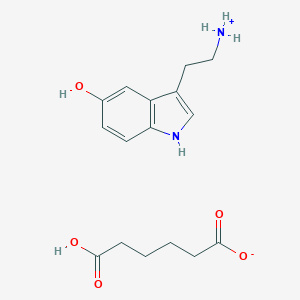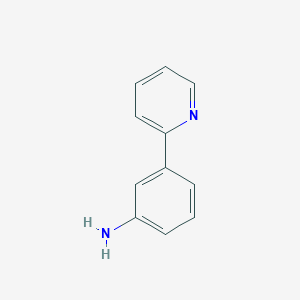
3-(2-吡啶基)苯胺
描述
3-(2-Pyridyl)aniline is a compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. It is a derivative of aniline where a pyridyl group is attached to the meta-position of the aniline's phenyl ring.
Synthesis Analysis
The synthesis of 3-(2-Pyridyl)aniline derivatives can be achieved through cross-coupling reactions, as demonstrated in the synthesis of 2-(2- and 3-Pyridyl)anilines. These compounds are synthesized using cross-coupling reactions, which are a cornerstone in the field of organic chemistry for creating carbon-carbon bonds between different aromatic systems . Additionally, the use of pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions has been shown to be effective for the monoarylation of anilines with aryl iodides and bromides, which could potentially be applied to the synthesis of 3-(2-Pyridyl)aniline .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, have been studied using both experimental techniques like NMR, IR, and Raman spectroscopy, and computational methods including density functional theory (DFT) . These studies provide insights into the electronic and structural properties of pyridyl-aniline derivatives, which are essential for understanding their reactivity and potential applications.
Chemical Reactions Analysis
3-(2-Pyridyl)aniline serves as a directing group in C-H amination reactions mediated by cupric acetate, indicating its utility in directing functionalization of sp2 C-H bonds . Moreover, the presence of the 2-pyridyl group has been shown to assist in the Rh(III)-catalyzed direct C-H chalcogenation of anilines, highlighting the group's role in facilitating selective chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Pyridyl)aniline derivatives can be inferred from studies on related compounds. For instance, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel in acidic conditions have been investigated, suggesting that pyridyl-aniline derivatives can enhance the performance of anti-corrosive coatings . Additionally, the synthesis of poly(aniline-co-pyrrole) oligomers and their characterization through various techniques, including DFT calculations, provide valuable information on the conductive properties of aniline derivatives .
科学研究应用
纳米技术和药物传递: 3-(2-吡啶基)苯胺衍生物用于制造用于靶向药物传递的磁性纳米颗粒。Hua et al. (2011)的一项研究探讨了用苯胺衍生物制成的聚合物包覆的磁性纳米颗粒在增强BCNU(一种治疗脑肿瘤的药物)传递方面的应用。
聚合物化学中的催化作用: Guo et al. (2010)的研究调查了含有庞大和非对称取代苯胺基团的铁(II) 2,6-双(亚胺)吡啶基配合物在催化乙烯聚合中的效果。
化学合成和去质子化: Rebstock et al. (2003)的研究讨论了2-(2-和3-吡啶基)苯胺的合成和去质子化,展示了它们在有机合成过程中的实用性。
酚和苯胺的邻位硫化作用: 杨等人(2017)进行了关于Rh(III)-催化的酚和苯胺的直接邻位硫化作用的研究,辅助剂为2-吡啶基。这种方法在有机化学和材料科学领域有应用(Yang et al., 2017)。
苯基烷基胺的热解研究: Hida et al. (1990)的研究调查了金属粉末和无机盐对苯胺等化合物热解的影响,突出了添加剂在化学反应中的影响。
有机金属化学中的配体合成: Yorke et al. (2010)的研究涉及从苯胺衍生物合成新型二-2-吡啶基亚胺,展示了它们在有机金属化学中作为配体的用途。
钯催化的C-N键形成: Hodgkinson等人(2009)探讨了钯催化的串联烯基和芳基-C-N键形成,使用3-(2-卤代烯基)-2-吡啶基卤化物和苯胺,在制药和材料科学中有应用(Hodgkinson等人,2009)。
镍催化的胺化反应: Li和Wang(2017)研究了镍催化的芳基2-吡啶基醚的胺化反应,得到苯胺衍生物。这对于合成复杂有机分子有重要意义(Li & Wang, 2017)。
未来方向
属性
IUPAC Name |
3-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMGMIEOWFPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332665 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)aniline | |
CAS RN |
15889-32-4 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15889-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


